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Catalposide

Cat. No.: B7824407
M. Wt: 482.4 g/mol
InChI Key: UXSACQOOWZMGSE-UHFFFAOYSA-N
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Description

Contextualization of Catalposide (B190771) within Natural Product Research

Natural product research plays a crucial role in identifying potential lead compounds for drug discovery and understanding the intricate interactions between organisms and their environment. This compound, as a bioactive iridoid glycoside, exemplifies the type of compounds explored in this domain biosynth.com. Its presence in plants traditionally used for medicinal purposes has driven scientific inquiry into its pharmacological potential. The study of this compound within this context involves its extraction from plant sources, such as the roots, leaves, and flowers of Catalpa and Rehmannia species, and the subsequent investigation of its effects on biological systems biosynth.com.

Historical Perspectives on this compound Research Trajectories

Research into this compound has evolved over time, moving from initial isolation and structural elucidation to more in-depth studies of its biological activities and potential mechanisms of action. Early research focused on characterizing the compound from its plant sources. Studies on the structure of this compound were published as early as the 1960s, contributing to the understanding of its chemical composition acs.orgcdnsciencepub.comacs.org. As analytical techniques advanced, so did the ability to isolate and purify this compound, enabling more detailed biological investigations. The recognition of its presence in plants used in traditional medicine likely spurred interest in validating these uses through scientific research.

Classification and Structural Class of this compound within Iridoid Glycosides

This compound is classified as an iridoid glycoside. Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system wikipedia.org. They are typically found in plants as glycosides, meaning they are linked to a sugar molecule, most often glucose wikipedia.org. This compound is a C22H26O12 compound, identified as a D-glucoside and an ester of p-hydroxybenzoic acid researchgate.net. Structurally, iridoids are bicyclic cis-fused cyclopentane-pyrans wikipedia.org. This compound's structure includes an additional hydroxyl group and an isolated double bond compared to some related iridoids researchgate.net.

The basic skeleton of iridoids is a unit structure where a dihydropyran ring is cis-linked to a cyclopentane (B165970) . Iridoid glycosides like this compound are a major category within the broader class of iridoids .

The molecular formula of this compound is C22H26O12, and its molecular weight is approximately 482.45 g/mol biosynth.comnih.gov.

Here is a table summarizing key chemical properties:

PropertyValue
Molecular FormulaC22H26O12
Molecular Weight482.45 g/mol biosynth.comnih.gov
CAS Number6736-85-2 biosynth.comnih.gov
PubChem CID93039 nih.gov
Physical StateSolid apexbt.com

Overview of Research Significance and Academic Relevance of this compound

This compound holds academic relevance due to its diverse biological activities, which make it a subject of ongoing research across various disciplines, including pharmacology, medicinal chemistry, and botany. Its significance stems from its reported properties, such as anti-inflammatory, antioxidative, anti-apoptotic, anti-microbial, and hypolipidemic effects biosynth.comchemfaces.commdpi.com.

Research has demonstrated that this compound can modulate various cellular pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and suppress the activation of NF-κB biosynth.comchemfaces.commedchemexpress.comnih.govglpbio.com. It also exhibits antioxidative properties and can induce heme oxygenase-1 (HO-1), a protein involved in protecting against oxidative damage chemfaces.comnih.gov. Furthermore, this compound has been identified as a natural agonistic ligand of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that regulates lipid metabolism genes chemfaces.comnih.govosti.gov.

These reported activities highlight this compound's potential for research into various health conditions, including inflammatory diseases, oxidative stress-related disorders, and metabolic conditions biosynth.comdataintelo.com. The ongoing exploration of its mechanisms of action and potential therapeutic applications underscores its continued significance in academic research.

Research findings on this compound's biological activities are summarized in the table below:

ActivityObserved EffectsReferences
Anti-inflammatoryInhibition of TNF-α, IL-1β, IL-6 production and NF-κB activation. Attenuates intestinal epithelial proinflammatory gene expression. biosynth.comchemfaces.commedchemexpress.comnih.govglpbio.comnih.gov
AntioxidativeMitigation of oxidative stress. Induces heme oxygenase-1 (HO-1). biosynth.comchemfaces.commdpi.comnih.gov
Anti-apoptoticProtects cells from induced cell death. chemfaces.commdpi.comnih.gov
HypolipidemicActivates PPARα, regulates lipid metabolism genes, reduces cellular triglycerides, increases fatty acid uptake. chemfaces.commdpi.comnih.govosti.gov
Anti-microbialReported property. chemfaces.comnih.gov
Anti-tumoralReported property. chemfaces.comnih.gov
AntinocicepticReported property. mdpi.com
HepatoprotectiveReported property. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O12 B7824407 Catalposide

Properties

IUPAC Name

[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSACQOOWZMGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6736-85-2
Record name 1a(S)α,1bβ,2β,5aβ,6β,6aα-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis and Natural Occurrence of Catalposide

Biosynthetic Pathways of Catalposide (B190771)

The biosynthesis of iridoids, including this compound, generally proceeds through the mevalonate (B85504) (MVA) and non-mevalonate (MEP) pathways, followed by the iridoid pathway and subsequent modifications such as glycosylation and esterification. taylorandfrancis.com While the specific enzymatic steps and genetic regulation directly leading to this compound are not fully elucidated in all plants where it occurs, the general framework of iridoid biosynthesis provides a basis for understanding its formation.

Precursor Compounds and Enzymatic Transformations

Iridoids are derived from the monoterpene pathway. taylorandfrancis.com The key precursor in the iridoid pathway is generally considered to be 8-oxogeranial, which undergoes cyclization to form the iridoid skeleton. taylorandfrancis.com this compound is known to be a p-hydroxybenzoyl ester of catalpol (B1668604). nih.govcdnsciencepub.com Catalpol itself is a glycoside of the aucubin (B1666126) type. nih.govnih.gov This suggests that this compound biosynthesis involves the glycosylation of an iridoid precursor to form catalpol, followed by the esterification of catalpol with p-hydroxybenzoic acid. nih.govcdnsciencepub.com Enzymes such as glycosyltransferases and acyltransferases are likely involved in these steps. Research has shown that aucubin and catalpol are common iridoid glycosides in Veronica species. nih.gov Catalpol has been found to occur as its p-hydroxybenzoyl ester, this compound, in the genus Catalpa. nih.gov

Genetic Regulation of this compound Biosynthesis

The genetic regulation of plant secondary metabolite biosynthesis, including iridoids, is a complex process involving various genes encoding enzymes and regulatory proteins such as transcription factors. mdpi.com Studies in other plant species have utilized genomic technologies to identify genes and regulatory mechanisms involved in secondary metabolism. mdpi.com While specific genetic studies on this compound biosynthesis are limited in the provided search results, the general principles of iridoid biosynthesis regulation in plants would apply. This involves the coordinated expression of genes encoding enzymes in the mevalonate, non-mevalonate, iridoid, and subsequent modification pathways. taylorandfrancis.commdpi.com

Distribution of this compound in Plant Species

This compound has been identified in a variety of plant species, primarily within the Bignoniaceae and Plantaginaceae families.

Occurrence in Catalpa Species (e.g., Catalpa ovata)

Catalpa species are well-known sources of this compound. nih.govcdnsciencepub.comnih.govncats.io Specifically, Catalpa ovata is frequently cited as a plant from which this compound is isolated. cdnsciencepub.comnih.govnih.govcdnsciencepub.com this compound has been extracted from the unripe fruit of Catalpa ovata. cdnsciencepub.comcdnsciencepub.com It has also been isolated from the stem bark of Catalpa ovata. Other Catalpa species, such as Catalpa bignonoides, have also been reported to contain this compound. cdnsciencepub.com The genus Catalpa includes about 10 species native to North America, the Caribbean, and eastern Asia. usda.govwikipedia.orgox.ac.uk

Presence in Veronica Species (e.g., Pseudolysimachion lingifolium)

This compound is also found in various Veronica species, which belong to the Plantaginaceae family. nih.govnih.govdntb.gov.uasigmaaldrich.comnih.govmdpi.comresearchgate.netpsu.eduresearchgate.net Pseudolysimachion lingifolium is mentioned as a Veronica species that contains this compound. dntb.gov.uasigmaaldrich.comnih.govmdpi.com Iridoid glycosides, such as aucubin and catalpol, along with their esters like this compound, are considered chemotaxonomic markers for the genus Veronica. nih.govpsu.edu

Identification in Other Botanical Sources (e.g., Perichlaena richardii Baill., Stellaria dichotoma L. var. lanceolata Bge.)

Beyond Catalpa and Veronica species, this compound has been identified in other botanical sources. Perichlaena richardii Baill., a species endemic to Madagascar belonging to the Bignoniaceae family, has been reported to contain iridoid glycosides, and while this compound itself is not explicitly listed as isolated in one study, the presence of iridoids in this genus and family suggests potential for its occurrence or related compounds. researchgate.nettandfonline.comdokumen.pub Stellaria dichotoma L. var. lanceolata Bge., also known as Stellariae Radix or Yinchaihu, is a traditional Chinese medicine. hkbu.edu.hkmdpi.comfrontiersin.org While the primary reported constituents of Stellaria dichotoma L. var. lanceolata Bge. are sterols and flavonoids, and compounds like spinasterol and 7-stigmasterol are highlighted hkbu.edu.hkmdpi.comfrontiersin.org, some sources mention the identification of this compound in this plant. nih.govsigmaaldrich.com

Comparative Analysis of this compound Content Across Plant Parts and Developmental Stages

Research into the distribution of this compound within Catalpa plants reveals variations in its concentration depending on the specific plant part examined. Studies comparing the content of this compound in different medicinal parts of Catalpa fruit, such as the pericarp and seed, have provided valuable insights.

One study utilizing high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectroscopy to evaluate the quality consistency of Catalpa fruit found differences in the content of various compounds, including this compound, between the pericarp and the seed. The research indicated that the content of this compound was generally lower in the Catalpa fruit pericarp compared to the Catalpa fruit seed. researchgate.netrsc.orgresearchgate.net Conversely, the content of p-hydroxybenzoic acid was found to be generally higher in the pericarp than in the seed. researchgate.netrsc.orgresearchgate.net This comparative analysis suggests a differential accumulation or distribution of this compound within the fruit as it develops.

While specific detailed data tables showing this compound content across multiple developmental stages were not extensively found in the search results, the comparison between pericarp and seed at a presumably mature fruit stage highlights a significant difference in concentration. The seed appears to be a richer source of this compound than the pericarp in Catalpa fruit. researchgate.netrsc.orgresearchgate.net

The presence and concentration of iridoid glycosides like this compound in Catalpa species are also relevant to ecological interactions. For instance, this compound, along with catalpol, is considered a phagostimulant for the specialist herbivore, the catalpa sphinx caterpillar (Ceratomia catalpae), which feeds primarily on Catalpa leaves. core.ac.uknih.govashs.org This suggests that this compound is present in the leaves, although the comparative levels across different plant parts and developmental stages related to herbivory were not quantitatively detailed in the provided search results. The fate of this compound after consumption by these larvae also differs from that of catalpol, with larvae appearing to catabolize this compound into catalpol, which is then sequestered. core.ac.uknih.gov

Further comprehensive studies involving quantitative analysis across various plant parts (leaves, bark, roots, flowers, and fruits at different maturity stages) and throughout the plant's developmental cycle would provide a more complete understanding of this compound distribution and accumulation in Catalpa species.

Table 1: Comparative Content of Compounds in Catalpa Fruit Pericarp vs. Seed

CompoundPericarp ContentSeed Content
This compoundGenerally LowerGenerally Higher
p-hydroxybenzoic acidGenerally HigherGenerally Lower

Based on research findings comparing compound content in Catalpa fruit pericarp and seed. researchgate.netrsc.orgresearchgate.net

Molecular Mechanisms of Action of Catalposide

Modulation of Cellular Signaling Pathways

Catalposide (B190771) has been shown to modulate various cellular signaling pathways, playing a significant role in its observed anti-inflammatory effects. The primary targets identified include the NF-κB and MAPK pathways. nih.govresearchgate.net

Nuclear Factor-kappa B (NF-κB) System Inhibition

The NF-κB pathway is a central regulator of immune and inflammatory responses, controlling the transcription of numerous genes involved in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. wikipedia.orgphysiology.org this compound has been demonstrated to inhibit the activation of the NF-κB system through several mechanisms. researchgate.netexp-oncology.com.uachemfaces.comresearchgate.netmdpi.comthieme-connect.com

Inhibition of IκBα Protein Degradation

In unstimulated cells, NF-κB dimers, commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitory proteins called IκBs, with IκBα being the most abundant. wikipedia.orgnih.govdovepress.com Activation of the canonical NF-κB pathway typically involves the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. wikipedia.orgnih.govdovepress.com This degradation releases NF-κB, allowing it to translocate to the nucleus. wikipedia.orgnih.govdovepress.com Research indicates that this compound inhibits the degradation of the IκBα protein. nih.govresearchgate.netexp-oncology.com.uaresearchgate.netoup.com By preventing IκBα degradation, this compound maintains NF-κB in an inactive state within the cytoplasm. researchgate.netexp-oncology.com.uaresearchgate.net

Here is a table summarizing the effect of this compound on IκBα degradation:

CompoundEffect on IκBα DegradationReference
This compoundInhibition nih.govresearchgate.netexp-oncology.com.uaresearchgate.netoup.com
Abrogation of p65 Subunit Translocation

Upon release from IκBα, the activated NF-κB dimer, particularly the p65 subunit (RelA), translocates into the nucleus to bind to κB elements in the DNA and initiate gene transcription. wikipedia.orgnih.govdovepress.com Studies have shown that this compound abrogates the nuclear translocation of the p65 subunit. nih.govresearchgate.netexp-oncology.com.uachemfaces.comresearchgate.netoup.com This inhibition of translocation further contributes to the suppression of NF-κB-mediated gene expression. researchgate.netexp-oncology.com.uaresearchgate.net

A summary of this compound's effect on p65 translocation:

CompoundEffect on p65 TranslocationReference
This compoundAbrogation/Inhibition nih.govresearchgate.netexp-oncology.com.uachemfaces.comresearchgate.netoup.com
Reduction of NF-κB-Mediated Transcriptional Activation

The ultimate outcome of NF-κB activation is the transcriptional upregulation of its target genes, which include genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as adhesion molecules and enzymes like inducible nitric oxide synthase (iNOS). wikipedia.orgphysiology.orgchemfaces.commdpi.comthieme-connect.com By inhibiting IκBα degradation and p65 nuclear translocation, this compound effectively reduces NF-κB-mediated transcriptional activation. nih.govmdpi.comthieme-connect.comoup.com This leads to a decrease in the expression of these pro-inflammatory mediators. chemfaces.commdpi.comthieme-connect.com

Data on the reduction of NF-κB-mediated transcriptional activation by this compound:

CompoundEffect on NF-κB-Mediated Transcriptional ActivationReference
This compoundReduction/Inhibition nih.govmdpi.comthieme-connect.comoup.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Attenuation

The MAPK pathways, including p38, ERK, and JNK, are another group of signaling cascades involved in cellular responses to various stimuli, including pro-inflammatory cytokines like TNF-α. medicaljournals.sebiorxiv.org Activation of MAPK pathways can lead to the phosphorylation of transcription factors and other proteins that regulate gene expression and cellular processes. medicaljournals.seresearchgate.net this compound has been shown to attenuate the activity of the MAPK pathway, specifically focusing on p38 phosphorylation. nih.govresearchgate.netoup.com

Attenuation of TNF-α-Mediated p38 Phosphorylation

Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine that can activate the p38 MAPK pathway. medicaljournals.seresearchgate.net Phosphorylation of p38 is a key step in its activation, leading to downstream effects on gene expression and inflammatory responses. medicaljournals.seresearchgate.netopenrheumatologyjournal.com Research indicates that this compound significantly attenuates TNF-α-mediated p38 phosphorylation. nih.govresearchgate.netoup.com This suggests that this compound interferes with the signaling cascade initiated by TNF-α that leads to p38 activation. nih.govresearchgate.netoup.com

Table showing this compound's effect on TNF-α-mediated p38 phosphorylation:

CompoundStimulusEffect on p38 PhosphorylationReference
This compoundTNF-αAttenuation/Inhibition nih.govresearchgate.netoup.com
Attenuation of TNF-α-Mediated Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Studies have indicated that this compound can attenuate the phosphorylation of extracellular signal-regulated kinase (ERK) mediated by tumor necrosis factor-alpha (TNF-α). TNF-α is a potent proinflammatory cytokine that activates various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which involves ERK. Phosphorylation of ERK is a critical step in the activation of this pathway, leading to the expression of proinflammatory genes. This compound has been shown to significantly attenuate TNF-α-mediated ERK phosphorylation in human intestinal epithelial HT-29 cells. nih.gov This suggests that this compound may exert anti-inflammatory effects by interfering with TNF-α signaling at the level of ERK activation.

Regulation of Gene Expression and Protein Production

This compound has been observed to modulate the expression of several genes and the production of corresponding proteins involved in inflammation and oxidative stress responses.

Regulation of Gene Expression and Protein Production

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression and Nitric Oxide Production

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) during inflammatory processes. Excessive NO production can contribute to tissue damage and the pathogenesis of inflammatory diseases. This compound has been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner. thieme-connect.comthieme-connect.comnih.gov This inhibitory effect is mediated by the suppression of both iNOS gene expression (mRNA) and iNOS protein levels, as demonstrated by RT-PCR and Western blot analyses. thieme-connect.comthieme-connect.comnih.gov Furthermore, this compound inhibited NO production in cytokine-stimulated human DLD-1 and rat vascular smooth muscle cells in a dose-dependent manner. thieme-connect.comthieme-connect.com The inhibition of iNOS expression by this compound is linked to its ability to inhibit the activation of LPS-induced NF-κB, a major transcription factor that regulates iNOS gene expression. thieme-connect.comthieme-connect.comnih.gov

Induction of Heme Oxygenase-1 (HO-1) Expression

Heme oxygenase-1 (HO-1) is a stress-inducible enzyme that plays a crucial role in cellular defense against oxidative stress and inflammation. This compound has been identified as a potent inducer of HO-1 expression. nih.govmdpi.comresearchgate.net

The induction of HO-1 expression by this compound has been observed to be dose- and time-dependent in various cell lines, including Neuro 2A cells. nih.govresearchgate.net The mechanisms underlying HO-1 induction by natural compounds like this compound often involve the activation of transcription factors such as Nuclear Factor E2-Related Factor 2 (Nrf2). nih.govfrontiersin.orgencyclopedia.pub Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter region of the HO-1 gene, thereby initiating its transcription. mdpi.comencyclopedia.pub Other signaling pathways, including the PI3K/Akt and MAPK pathways (ERK, JNK, p38), can also be involved in the regulation of HO-1 expression. nih.govfrontiersin.orgencyclopedia.pub

HO-1 catalyzes the degradation of heme into biliverdin, carbon monoxide (CO), and ferrous iron. frontiersin.organnualreviews.orgencyclopedia.pubnih.gov These products have important biological activities. Biliverdin and its subsequent conversion product, bilirubin, are potent antioxidants. researchgate.netannualreviews.org CO acts as a signaling molecule with anti-inflammatory and vasodilatory properties. researchgate.netannualreviews.org The released iron is sequestered by ferritin, preventing it from participating in reactions that generate reactive oxygen species. annualreviews.orgmdpi.com

The induction of HO-1 by this compound is responsible for its cytoprotective effects against oxidative damage. nih.govmdpi.comresearchgate.net For instance, this compound protected Neuro 2A cells from hydrogen peroxide-induced cell death, and this protective effect was abrogated by a HO inhibitor, zinc protoporphyrin IX (ZnPP IX). nih.govresearchgate.net This highlights the critical role of HO-1 induction in the protective actions of this compound against oxidative insults.

Mechanisms of HO-1 Induction

Modulation of Proinflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-8)

This compound has been shown to modulate the expression of various proinflammatory cytokines. These cytokines, such as TNF-α, interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), play key roles in initiating and propagating inflammatory responses. opendentistryjournal.comoap-lifescience.orgfrontiersin.orgmdpi.comnih.gov

In human intestinal epithelial HT-29 cells, this compound attenuated the expression of TNF-α-induced proinflammatory genes, including IL-8. nih.gov This down-regulation of IL-8 mRNA accumulation was also reflected in decreased IL-8 secretion. nih.gov In a mouse model of inflammatory colitis, this compound suppressed the expression of TNF-α and IL-1β. nih.govchemfaces.com The modulation of these cytokines contributes to the anti-inflammatory properties of this compound.

The inhibitory effects of this compound on proinflammatory cytokine expression are likely linked to its ability to interfere with signaling pathways such as NF-κB and potentially MAPK pathways, which are crucial for the transcription of these cytokines. nih.govthieme-connect.comthieme-connect.comnih.govexp-oncology.com.ua

Summary of this compound's Effects on Gene Expression and Protein Production

Target MoleculeEffect of this compoundMechanism Involved (if specified)Relevant Citations
iNOS mRNASuppressionInhibition of NF-κB activation thieme-connect.comthieme-connect.comnih.gov
iNOS proteinSuppressionInhibition of NF-κB activation thieme-connect.comthieme-connect.comnih.gov
Nitric OxideInhibition of productionSuppression of iNOS expression thieme-connect.comthieme-connect.comnih.gov
HO-1 proteinInduction (dose/time-dep.)Activation of transcription factors (e.g., Nrf2), involvement of signaling pathways (e.g., PI3K/Akt, MAPK) nih.govmdpi.comresearchgate.netnih.govfrontiersin.orgencyclopedia.pub
TNF-αSuppression of expressionAttenuation of TNF-α-mediated ERK phosphorylation, Inhibition of NF-κB activation nih.govchemfaces.com
IL-1βSuppression of expressionInhibition of NF-κB activation nih.govchemfaces.com
IL-8Attenuation of expression, decreased secretionAttenuation of TNF-α-mediated ERK phosphorylation, Inhibition of NF-κB activation nih.gov

Receptor Agonism and Downstream Metabolic Effects

This compound has been identified as a natural agonistic ligand of peroxisome proliferator-activated receptor-alpha (PPARα) nih.govosti.govcpu.edu.cn. This interaction is a key mechanism through which this compound exerts its influence on lipid metabolism, particularly in hepatocytes.

Peroxisome Proliferator-Activated Receptor-alpha (PPARα) Agonism

Studies have demonstrated that this compound acts as a novel natural PPARα agonist nih.govosti.gov. This was identified through activity screening assays. Time-resolved fluorescence resonance energy transfer analyses have indicated that this compound directly interacts with the ligand-binding domain of PPARα nih.govosti.gov. PPARα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in cellular lipid uptake and oxidation nih.govosti.gov. Activation of PPARα by agonists like this compound can be important in modulating lipid profiles nih.govosti.gov.

Modulation of Lipid Metabolism Genes in Hepatocytes

The agonistic activity of this compound on PPARα leads to significant changes in the expression of genes involved in lipid metabolism within hepatocytes nih.govosti.gov. These modulations contribute to the observed effects of this compound on cellular lipid levels. Cultured hepatocytes treated with this compound have shown a reduction in cellular triglyceride concentrations nih.govosti.gov.

Table 1: Effects of this compound on Cellular Lipid Parameters in Cultured Hepatocytes

ParameterChange Compared to ControlStatistical Significance
Cellular TriglyceridesDecreased by 21%Not specified in source
Cellular Fatty Acid UptakeIncreased by 70%P<0.05 nih.govosti.gov

Quantitative PCR analysis has revealed specific changes in the expression of several genes related to fatty acid uptake, oxidation, synthesis, and high-density lipoprotein (HDL) metabolism in hepatocytes treated with this compound nih.govosti.gov.

Upregulation of Fatty Acid Transporter Protein-4 (FATP4)

This compound treatment leads to the upregulation of fatty acid transporter protein-4 (FATP4) in hepatocytes nih.govosti.govcpu.edu.cn. This increased expression of FATP4 contributes to the observed increase in cellular uptake of fatty acids nih.govosti.gov. FATP4 is involved in the uptake and activation of fatty acids wikipedia.orgnih.gov.

Table 2: Effect of this compound on FATP4 Gene Expression in Cultured Hepatocytes

GeneChange Compared to Control
FATP4Upregulated by +19%
Upregulation of Genes Related to Fatty Acid Oxidation

Expression of genes related to fatty acid oxidation is upregulated in hepatocytes stimulated with this compound nih.govosti.govcpu.edu.cn. Fatty acid oxidation is a metabolic process that breaks down fatty acids to generate energy jax.org. This upregulation suggests that this compound promotes the cellular capacity to metabolize fatty acids.

Upregulation of Genes Related to High-Density Lipoprotein Metabolism

This compound also upregulates the expression of genes related to high-density lipoprotein metabolism in hepatocytes nih.govosti.govcpu.edu.cn. HDL metabolism involves the transport of cholesterol from peripheral tissues back to the liver imrpress.comnih.govnih.gov. Upregulation of genes in this pathway suggests a potential role for this compound in influencing HDL-mediated lipid transport.

Suppression of Genes Related to Fatty Acid Synthesis

Conversely, the expression of genes related to fatty acid synthesis is suppressed in hepatocytes upon treatment with this compound nih.govosti.govcpu.edu.cn. Fatty acid synthesis is the process by which acetyl-CoA is converted into fatty acids youtube.comimperial.ac.uk. The suppression of these genes indicates that this compound inhibits the cellular machinery responsible for generating new fatty acids.

Table 3: Summary of this compound's Effects on Lipid Metabolism Gene Expression in Hepatocytes

Gene CategoryEffect on Gene Expression
Fatty Acid Uptake (FATP4)Upregulation
Fatty Acid OxidationUpregulation
HDL MetabolismUpregulation
Fatty Acid SynthesisSuppression

General Anti-Inflammatory and Immunomodulatory Mechanisms at a Molecular Level

This compound has demonstrated anti-inflammatory and immunomodulatory effects through the modulation of key cellular activities and the inhibition of proinflammatory enzymes. These mechanisms often involve influencing signaling pathways critical to the inflammatory response.

Modulation of Inflammation-Related Cellular Activities (e.g., macrophages)

Macrophages play a central role in the inflammatory response, and studies have shown that this compound can modulate their activity. Specifically, this compound has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in activated macrophages, such as the RAW 264.7 cell line. d-nb.infochemfaces.commedchemexpress.comresearchgate.net This inhibitory effect on cytokine production is a significant aspect of its anti-inflammatory action. The modulation of macrophage activity by this compound appears to be linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. chemfaces.commedchemexpress.comthieme-connect.comthieme-connect.comspandidos-publications.com NF-κB is a transcription factor that plays a crucial role in the expression of genes encoding pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, this compound can suppress the downstream production of these inflammatory mediators. chemfaces.commedchemexpress.comthieme-connect.comthieme-connect.comspandidos-publications.com

Data on the effect of this compound on pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages:

CytokineEffect of this compoundPotential MechanismSource
TNF-αInhibited productionInhibition of NF-κB activation d-nb.infochemfaces.commedchemexpress.comresearchgate.net
IL-1βInhibited productionInhibition of NF-κB activation d-nb.infochemfaces.commedchemexpress.com
IL-6Inhibited productionInhibition of NF-κB activation d-nb.infochemfaces.commedchemexpress.comresearchgate.net

Modulation of Proinflammatory Enzyme Activities (e.g., NOS)

This compound has also been shown to modulate the activity of proinflammatory enzymes, particularly inducible nitric oxide synthase (iNOS). chemfaces.comresearchgate.netthieme-connect.comthieme-connect.comnih.gov iNOS is an enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammation. While NO has various physiological roles, excessive production by iNOS can contribute to tissue damage and the pathogenesis of inflammatory diseases. thieme-connect.comrcsb.org

Studies have demonstrated that this compound significantly inhibits the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages. chemfaces.comthieme-connect.comthieme-connect.comnih.gov This inhibition is not solely due to a direct effect on the enzyme's catalytic activity but also involves the suppression of iNOS expression. chemfaces.comthieme-connect.comthieme-connect.comnih.gov Research using techniques like RT-PCR and Western blot analysis has shown that this compound suppresses the expression of both iNOS gene (mRNA) and iNOS protein. chemfaces.comthieme-connect.comthieme-connect.comnih.gov The mechanism behind the reduced iNOS expression is linked to the inhibition of NF-κB activation, as NF-κB is a key transcription factor that upregulates iNOS gene expression. chemfaces.comthieme-connect.comthieme-connect.comnih.gov

Data on the effect of this compound on NO production and iNOS expression in LPS-stimulated RAW 264.7 macrophages:

TargetEffect of this compoundMechanismSource
Nitric Oxide (NO) ProductionInhibitedSuppression of iNOS expression, NF-κB inhibition chemfaces.comthieme-connect.comthieme-connect.comnih.gov
iNOS gene (mRNA) ExpressionSuppressedInhibition of NF-κB activation chemfaces.comthieme-connect.comthieme-connect.comnih.gov
iNOS protein ExpressionSuppressedInhibition of NF-κB activation chemfaces.comthieme-connect.comthieme-connect.comnih.gov

In addition to its effects on macrophages and iNOS, this compound's anti-inflammatory properties may also involve modulating other signaling pathways and cellular processes relevant to inflammation. dntb.gov.uanih.gov

Preclinical Research Methodologies for Catalposide Studies

In Vitro Experimental Models and Techniques

In vitro studies provide a controlled environment to investigate the direct effects of catalposide (B190771) on different cell lines and biological processes wuxibiologics.comresearchgate.netemulatebio.com.

Cell Line Selection and Culture Systems

A variety of cell lines are utilized in this compound research, each chosen based on the specific biological activity being investigated. Commonly used cell lines include:

HT-29 cells: This human colorectal adenocarcinoma cell line is used to study intestinal epithelial responses. This compound has been shown to inhibit TNF-α-induced IL-8 mRNA accumulation and secretion and down-regulate p38 kinase and ERK1/2 activation in HT-29 cells. Furthermore, this compound inhibited TNF-α-induced NF-κB activation and IκBα degradation in these cells, suggesting a protective effect against apoptosis induced by pro-inflammatory cytokines. dokumen.pub

RAW 264.7 macrophages: These murine macrophages are frequently used to investigate anti-inflammatory effects. This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner chemfaces.comncats.iothieme-connect.comnih.gov. Studies have demonstrated that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) gene and protein in these cells chemfaces.comncats.iothieme-connect.comnih.gov.

Neuro 2A cells: This murine neuroblastoma cell line is used to study neuroprotective effects. This compound has been shown to protect Neuro 2A cells from hydrogen peroxide-induced cell death chemfaces.comnih.gov. This protective effect is associated with the induction of heme oxygenase-1 (HO-1) protein expression and activity chemfaces.comnih.gov.

HEK293 cells: Human embryonic kidney cells (HEK293) are utilized in various studies, including those investigating transporter interactions. Studies have shown that the uptake of this compound was significantly increased in HEK293 cells overexpressing organic anion transporter 3 (OAT3), organic anion transporting polypeptide 1B1 (OATP1B1), and OATP1B3 transporters compared to mock cells dovepress.com.

These cell lines are typically maintained in appropriate culture media supplemented with serum and antibiotics under controlled conditions of temperature and CO2 concentration.

Functional Assays

Functional assays are employed to quantify specific cellular responses to this compound treatment.

Reporter Gene Assays

Reporter gene assays are used to assess the activation of specific nuclear receptors or transcription factors. For example, reporter gene assays have been instrumental in identifying this compound as a novel natural agonist of peroxisome proliferator-activated receptor-alpha (PPARα) chemfaces.comnih.govosti.govresearchgate.net. These assays demonstrate that this compound can activate PPARα, a nuclear receptor involved in regulating lipid metabolism gene expression chemfaces.comnih.govosti.gov.

Analysis of Intracellular Triglyceride and Fatty Acid Uptake

Studies investigating the effects of this compound on lipid metabolism in cultured hepatocytes have analyzed intracellular triglyceride concentrations and fatty acid uptake. Cultured hepatocytes stimulated with this compound exhibited significantly reduced cellular triglyceride concentrations, while cellular uptake of fatty acids was increased chemfaces.comnih.govosti.gov. Quantitative PCR analysis revealed that the increase in cellular fatty acid uptake was linked to the upregulation of fatty acid transporter protein-4 chemfaces.comnih.gov.

Table 1: Effect of this compound on Intracellular Lipids and Fatty Acid Uptake in Cultured Hepatocytes

ParameterChange Compared to ControlCitation
Cellular Triglyceride ConcentrationReduced by 21% chemfaces.comnih.gov
Cellular Uptake of Fatty AcidsIncreased by 70% chemfaces.comnih.gov
Nitric Oxide Production Assays

Nitric oxide (NO) production assays, such as the Griess assay, are commonly used to measure the levels of NO released by cells, particularly in the context of inflammation nih.gov. This compound has been shown to significantly inhibit NO production in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner chemfaces.comncats.iothieme-connect.comnih.gov. This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) expression chemfaces.comncats.iothieme-connect.comnih.gov. This compound also inhibited NO production in cytokine-stimulated human DLD-1 and rat vascular smooth muscle cells chemfaces.comncats.iothieme-connect.com.

Measurement of Heme Oxygenase-1 Activity

Heme oxygenase-1 (HO-1) activity is measured to assess the induction of this cytoprotective enzyme mdpi.comnih.govnih.govfrontiersin.org. This compound has been found to be a potent inducer of HO-1 chemfaces.com. Studies in Neuro 2A cells have shown that treatment with this compound results in dose- and time-dependent up-regulation of both HO-1 protein expression and HO activity chemfaces.comnih.gov. The measurement of HO activity typically involves monitoring the formation of bilirubin, a product of heme degradation catalyzed by HO-1 nih.govnih.gov.

Cytokine Secretion Assays (e.g., IL-8)

Cytokine secretion assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are employed to measure the levels of inflammatory cytokines released by cells after treatment with this compound. For instance, studies have shown that this compound can attenuate the secretion of interleukin-8 (IL-8) in human intestinal epithelial HT-29 cells stimulated with tumor necrosis factor-alpha (TNF-α). nih.govmdpi.comphysiology.org Down-regulation of IL-8 mRNA accumulation by this compound has been observed to correlate with decreased IL-8 secretion in these cells. nih.gov

Molecular Biology Techniques

Molecular biology techniques are crucial for examining the impact of this compound on gene and protein expression, as well as key signaling pathways.

Gene Expression Analysis (e.g., quantitative PCR, RT-PCR, Microarray)

Gene expression analysis techniques, including quantitative PCR (qPCR), RT-PCR, and microarrays, are used to assess how this compound affects the transcription of genes. thermofisher.comnih.govqiagen.comnih.gov Preliminary microarray-based gene expression tests have indicated that while this compound alone did not significantly alter the expression of a large number of genes, it attenuated the expression of TNF-α-induced proinflammatory genes, including IL-8, in human intestinal epithelial HT-29 cells. nih.govoup.com RT-PCR and Western blot analyses have also demonstrated that this compound can suppress the expression of inducible nitric oxide synthase (iNOS) gene. chemfaces.com Studies have also shown that this compound can inhibit the expression of TNF-α, IL-1β, and IL-6 genes in LPS-activated RAW 264.7 cells. chemfaces.com

Protein Expression Analysis (e.g., Western blot)

Western blot analysis is a common technique used to detect and quantify specific proteins in cell lysates or tissue homogenates, providing insight into the effects of this compound on protein levels. bio-rad.combio-rad-antibodies.comthermofisher.comthieme-connect.comresearchgate.net This method has been used in conjunction with RT-PCR to show that this compound suppresses the expression of iNOS protein. chemfaces.com

Phosphorylation Studies (e.g., p38, ERK)

Phosphorylation studies investigate the activation status of key signaling proteins, often using Western blot with antibodies specific for phosphorylated forms of the proteins. assaygenie.commdpi.com Signal transduction studies have revealed that this compound significantly attenuates TNF-α-mediated phosphorylation of p38 and extracellular signal-regulated kinase (ERK). nih.govgist.ac.kr

Transcriptional Activation Studies (e.g., NF-κB)

Transcriptional activation studies, such as assessing the activity of nuclear factor-kappa B (NF-κB), help determine how this compound influences the activity of transcription factors that regulate gene expression. bu.edunih.govwikipedia.orgmdpi.com this compound has been shown to reduce NF-κB-mediated transcriptional activation. nih.gov Electrophoretic mobility shift assay (EMSA) has been used to demonstrate that this compound inhibits the activation of LPS-induced NF-κB. chemfaces.com Furthermore, this compound has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB in LPS-activated RAW 264.7 cells. chemfaces.com

In Vivo Experimental Animal Models

In vivo studies using experimental animal models are essential for evaluating the effects of this compound in a complex biological system and assessing its potential to ameliorate disease conditions. bioagilytix.comquantics.co.ukbiocytogen.compharmaron.comidexxbioanalytics.com To establish the in vivo relevance of in vitro findings, researchers have examined the effects of this compound on intestinal inflammation using a mouse model of trinitrobenzene sulfonic acid (TNBS)-induced inflammatory colitis. nih.govoup.com Intrarectal administration of this compound dramatically reduced the weight loss, colonic damage, and mucosal ulceration characteristic of TNBS colitis. nih.gov Moreover, this compound suppressed the expression of TNF-α, interleukin-1β, and intercellular adhesion molecule-1, along with inhibiting the nuclear translocation of NF-κB p65 in the context of TNBS colitis. nih.gov These results collectively suggest that this compound may be an effective agent for treating diseases characterized by mucosal inflammation. nih.gov

Selection of Animal Models

The selection of appropriate animal models is a critical step in preclinical research for this compound. Rodent models, particularly mice, are frequently employed due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans that can facilitate the replication of complex disease states. mdpi.commdpi.com Animal models are considered indispensable tools for basic research, drug discovery, and development, providing a means to study the effects of a compound on an entire organism. creative-biolabs.com They allow researchers to understand pharmacokinetics and pharmacodynamics, bridging the gap between laboratory research and clinical trials. creative-biolabs.com

In the context of studying inflammatory conditions, such as inflammatory bowel disease (IBD), mouse models are commonly used. nih.govcriver.com These models aim to replicate relevant pathophysiology observed in human diseases. mdpi.comcriver.com

Disease Induction Protocols

The TNBS-induced colitis model can manifest clinical features such as weight loss, loose stools or diarrhea, and rectal bleeding. nih.gov Histopathological analysis typically reveals extensive crypt and epithelial cell damage, significant infiltration of inflammatory cells, and tissue edema, often with severe ulceration. nih.gov A chronic pattern of TNBS-induced colitis has been shown to develop within approximately four weeks in mice, providing a stable model for studying chronic intestinal inflammation. mdpi.com

Assessment of Pharmacological Endpoints in Animal Models

Assessment of pharmacological endpoints in animal models is crucial for evaluating the efficacy of this compound. These endpoints are measured to determine the compound's impact on the induced disease state and its underlying mechanisms. In the TNBS-induced colitis model, researchers assess various parameters to quantify the severity of inflammation and the effects of this compound.

Key endpoints often include:

Weight loss: A common indicator of disease severity in colitis models. nih.govnih.gov

Colonic damage: Macroscopic and microscopic evaluation of damage to the colon tissue. nih.govnih.gov

Mucosal ulceration: Assessment of the extent of ulcer formation in the colonic mucosa. nih.govnih.gov

Expression of inflammatory mediators: Measurement of levels of pro-inflammatory cytokines and adhesion molecules, such as TNF-α, interleukin-1β, and intercellular adhesion molecule-1. nih.govoup.com

NF-κB p65 translocation: Evaluation of the nuclear translocation of NF-κB p65, a key event in inflammatory signaling pathways. nih.govoup.com

For example, in studies using the mouse model of TNBS-induced inflammatory colitis, intrarectal administration of this compound has been shown to dramatically reduce weight loss, colonic damage, and mucosal ulceration. nih.govoup.com Furthermore, this compound suppressed the expression of TNF-α, interleukin-1β, and intercellular adhesion molecule-1, along with inhibiting the nuclear translocation of NF-κB p65 in this model. nih.govoup.com

Other preclinical studies have investigated the effects of this compound on oxidative damage in neuronal cell lines. In Neuro 2A cells, treatment with this compound resulted in dose- and time-dependent upregulation of heme oxygenase-1 (HO-1) protein expression and activity. nih.gov this compound also protected these cells from hydrogen peroxide-induced cell death, and this protective effect was abrogated by a HO inhibitor, suggesting the involvement of HO-1 induction in its cytoprotective effect. nih.gov

Structure Activity Relationship Sar Studies of Catalposide and Analogues

Impact of Substituent Groups on Bioactivity (e.g., 6-O substitutions on catalpol (B1668604) derivatives and NF-κB inhibition)

The nature and position of substituent groups on the catalposide (B190771) structure, particularly on the catalpol aglycone, play a crucial role in determining its bioactivity. Catalpol is a closely related iridoid glucoside, and this compound is described as a hydroxybenzoyl catalpol or catalpol 6-p-hydroxybenzoate, indicating a substitution at the 6-O position of catalpol. nih.gov Research on catalpol derivatives has specifically investigated the impact of substitutions at the 6-O position on their biological activities, such as NF-κB inhibition. researchgate.netresearchgate.net Studies have indicated that 6-O-substituted catalpol derivatives can exhibit superior inhibitory effects on pro-inflammatory cytokines and the NF-κB pathway compared to catalpol itself. researchgate.net Specifically, compounds with low-polarity substituents at the 6-O position of catalpol have demonstrated higher NF-κB inhibitory potency. researchgate.netresearchgate.net This suggests that the lipophilicity and electronic properties introduced by the substituent at this position are important determinants of activity. cyberleninka.ru For example, 6-caffeic acid ester catalpol derivatives with n-butoxy substituents showed stronger anti-tumor effects on certain cancer cells compared to the parent 6-caffeic acid ester catalpol. researchgate.net

Computational Approaches in SAR Studies

Computational approaches have become indispensable tools in modern SAR studies of natural products like this compound and its analogues. nih.gov These methods allow for the prediction of biological activity, investigation of ligand-receptor interactions, and analysis of molecular properties, complementing experimental findings. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural descriptors of a set of compounds and their biological activity. nih.govcabidigitallibrary.org By quantifying various molecular properties (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of new or untested compounds based on their structures. cyberleninka.runih.govcabidigitallibrary.org This approach is valuable for identifying key structural features that influence activity and for designing novel compounds with improved properties. frontiersin.orgnih.gov QSAR studies have been applied to iridoids, including this compound, to model various activities such as hepatoprotective effects. cyberleninka.ruresearchgate.net These models utilize molecular descriptors to correlate structural variations with observed biological responses. cyberleninka.runih.gov

Molecular Docking Simulations to Investigate Ligand-Receptor Interactions

Molecular docking simulations are computational techniques used to predict the preferred binding orientation and affinity of a ligand (such as this compound or its analogues) to a target protein or receptor. nih.govfrontiersin.orgtandfonline.com By simulating the interaction between the molecule and the binding site of the target, docking studies can provide insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govfrontiersin.orgtandfonline.comijpras.com This information is crucial for understanding the molecular basis of activity and for guiding the design of more potent analogues. nih.govfrontiersin.org Molecular docking has been used in studies involving iridoids to investigate their potential interactions with various biological targets, including enzymes and receptors implicated in different diseases. mdpi.comnih.govtandfonline.com For example, docking simulations have been employed to study the binding of iridoid glycosides to the farnesoid X receptor (FXR) and SARS-CoV-2 proteins. mdpi.comfrontiersin.orgmdpi.com

Molecular Dynamics Simulations to Analyze Ligand Robustness and Binding

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-receptor interactions compared to static docking studies. dntb.gov.uanih.govnih.gov MD simulations simulate the movement of atoms and molecules over time, allowing researchers to analyze the stability of the ligand-receptor complex, conformational changes upon binding, and the strength and duration of specific interactions. mdpi.comdntb.gov.uanih.govnih.gov This approach can provide valuable information about the robustness of the binding pose predicted by docking and the dynamic behavior of the ligand within the binding site. mdpi.comnih.govnih.gov MD simulations are particularly useful for understanding how a ligand interacts with a flexible target and how modifications to the ligand structure might affect its binding stability and residence time. mdpi.comnih.govnih.gov MD simulations have been applied in studies involving natural compounds and potential drug candidates to evaluate the stability of their complexes with target proteins. mdpi.comdntb.gov.uanih.govnih.gov

Metabolism and Pharmacokinetics Research of Catalposide

In Vitro Metabolic Pathways

In vitro investigations utilizing human liver and intestinal preparations have shed light on the primary metabolic routes of catalposide (B190771). These studies have identified several key metabolites and the enzyme families responsible for their formation.

Characterization of this compound Metabolites

Studies employing human hepatocytes, liver S9 fractions, and intestinal microsomes have identified four main metabolites of this compound: this compound sulfate (B86663) (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and this compound glucuronide (M4). nih.govmdpi.comnih.gov The formation of these metabolites indicates that this compound undergoes sulfation, hydrolysis, and glucuronidation. nih.govmdpi.comnih.gov Specifically, this compound is metabolized to M1, M2, and M4. nih.gov Subsequently, M2 (4-hydroxybenzoic acid) is further metabolized to M3 (4-hydroxybenzoic acid glucuronide). nih.govmdpi.comnih.gov

Identification of Drug-Metabolizing Enzymes Involved

The in vitro metabolism of this compound is primarily mediated by sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs), and carboxylesterases (CESs). nih.govmdpi.comnih.gov These enzyme superfamilies play distinct roles in the conjugation and hydrolysis reactions that biotransform this compound. nih.govmdpi.comnih.gov

Sulfation of this compound, leading to the formation of this compound sulfate (M1), is catalyzed by several SULT enzymes. nih.govmdpi.comnih.gov Specific SULT isoforms identified as being involved include SULT1C4, SULT1A11, SULT1A12, and SULT1E1. nih.govmdpi.comnih.gov Research indicates that SULT1A1, SULT1C4, and SULT1E1 play important roles in this compound metabolism. nih.gov Kinetic studies have shown that SULT1C4 exhibits a higher affinity for this compound and facilitates more rapid sulfation compared to SULT1A11, SULT1A12, and SULT1E1. nih.gov

EnzymeRole in this compound Metabolism
SULT1C4Catalyzes this compound sulfation; higher affinity and more rapid sulfation than other tested SULTs. nih.gov
SULT1A11Catalyzes this compound sulfation. nih.gov
SULT1A12Catalyzes this compound sulfation. nih.gov
SULT1E1Catalyzes this compound sulfation. nih.gov
SULT1A1Important role in this compound metabolism. nih.gov

Glucuronidation is another significant metabolic pathway for this compound and its hydrolytic metabolite. Gastrointestinal-specific UGT1A8 and UGT1A10 are primarily responsible for the formation of this compound glucuronide (M4). nih.govmdpi.comnih.gov Notably, M4 was not detected after incubation of this compound with human liver preparations, suggesting a predominant role of intestinal UGTs in this conjugation. nih.govnih.gov UGT1A10-catalyzed glucuronidation of this compound was found to be more extensive than that catalyzed by UGT1A8, consistent with the higher abundance of UGT1A10 in the small intestine and colon. nih.gov Furthermore, UGT1A6 and UGT1A9 enzymes are involved in the glucuronidation of 4-hydroxybenzoic acid (M2) to form 4-hydroxybenzoic acid glucuronide (M3). nih.govmdpi.comnih.gov UGT1A6 and UGT1A9 are recognized as major UGT enzymes present in both the liver and intestine. mdpi.com

EnzymeRole in this compound Metabolism
UGT1A8Catalyzes this compound glucuronidation (M4), gastrointestinal-specific. nih.govmdpi.comnih.gov
UGT1A10Catalyzes this compound glucuronidation (M4), gastrointestinal-specific; appears to play a major role. nih.govmdpi.comnih.gov
UGT1A6Metabolizes 4-hydroxybenzoic acid (M2) to 4-hydroxybenzoic acid glucuronide (M3). nih.govmdpi.comnih.gov
UGT1A9Metabolizes 4-hydroxybenzoic acid (M2) to 4-hydroxybenzoic acid glucuronide (M3). nih.govmdpi.comnih.gov

The hydrolysis of this compound to 4-hydroxybenzoic acid (M2) is catalyzed by carboxylesterase enzymes. nih.govmdpi.comnih.gov Specifically, CES1 and CES2 have been identified as the enzymes responsible for this hydrolytic cleavage. nih.govmdpi.comnih.gov Studies have indicated that CES2, which is the predominant CES in the intestine, exhibits greater activity in hydrolyzing this compound compared to the hepatic-predominant CES1b and CES1c isoforms. nih.gov

EnzymeRole in this compound Metabolism
CES1Catalyzes hydrolysis of this compound to 4-hydroxybenzoic acid (M2). nih.govmdpi.comnih.gov
CES2Catalyzes hydrolysis of this compound to 4-hydroxybenzoic acid (M2); more active than hepatic CES1b and CES1c. nih.govmdpi.comnih.gov
UDP-glucuronosyltransferases (UGTs) (e.g., UGT1A8, UGT1A10, UGT1A6, UGT1A9)

Non-Cytochrome P450 (CYP)-Mediated Metabolism

Existing research suggests that this compound metabolism primarily occurs via non-cytochrome P450 (CYP)-mediated pathways. nih.govresearchgate.netnih.govbioivt.com In vitro experiments have shown that this compound remained stable after incubation with rat liver microsomes in the presence of NADPH, a necessary cofactor for many CYP enzymes, indicating that CYP enzymes are not the primary catalysts for this compound biotransformation. nih.gov Instead, the metabolism of this compound is predominantly driven by conjugation reactions mediated by UGTs and SULTs, as well as hydrolysis catalyzed by CES enzymes. nih.govresearchgate.netnih.govbioivt.com These findings highlight the importance of non-CYP enzymes in the metabolic disposition of this compound. nih.govresearchgate.netnih.govbioivt.com

Interaction with Drug Transporters

Drug transporters play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of many compounds, including natural products like this compound. mdpi.comresearchgate.net Studies have investigated the interaction of this compound with key transporter families such as Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). nih.govnih.gov

Substrate Properties for Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) Families (e.g., OAT3, OATP1B1, OATP1B3)

Research using HEK293 cells overexpressing various transporters has demonstrated that this compound is a substrate for OAT3, OATP1B1, and OATP1B3. nih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi-res.comresearchgate.netdovepress.com The uptake of this compound was significantly higher in cells expressing these transporters compared to control cells. Specifically, uptake was reported to be 319-fold greater in OAT3-expressing cells, 13.6-fold greater in OATP1B1-expressing cells, and 9.3-fold greater in OATP1B3-expressing cells than in control HEK293 cells. nih.govnih.gov

The transport of this compound mediated by OAT3, OATP1B1, and OATP1B3 was shown to be concentration-dependent. nih.govnih.govdovepress.com Kinetic studies on OAT3-mediated uptake of this compound revealed a Michaelis constant (Km) of 41.5 μM, a maximum uptake rate (Vmax) of 46.2 pmol/minute, and an intrinsic clearance (CLint) of 1.11 μL/minute. nih.govnih.gov OATP1B1- and OATP1B3-mediated uptake also showed concentration dependency, albeit with lower intrinsic clearance values of 0.035 and 0.034 μL/minute, respectively. nih.govnih.gov The increased uptake mediated by these transporters was reduced to basal levels in the presence of representative inhibitors, such as probenecid, furosemide, and cimetidine (B194882) for OAT3, and cyclosporin (B1163) A, gemfibrozil, and rifampin for OATP1B1 and OATP1B3. nih.govnih.govdovepress.comacs.orgresearchgate.net Other transporters, including OAT1, OCT1, OCT2, P-gp, and BCRP, did not appear to be significantly involved in the uptake of this compound into cells. nih.govnih.gov

TransporterFold Increase in this compound Uptake (vs. Control)Km (μM)Vmax (pmol/min)CLint (μL/min)
OAT331941.546.21.11
OATP1B113.6--0.035
OATP1B39.3--0.034

Note: Kinetic parameters (Km, Vmax) were specifically reported for OAT3-mediated uptake. CLint values were reported for all three transporters.

Inhibition of Transporter Activities

In addition to being substrates, studies have also investigated the potential of this compound to inhibit the activity of drug transporters. This compound has been shown to inhibit the transport activities of OAT3, OATP1B1, and OATP1B3. mdpi.comnih.govnih.govresearchgate.netacs.org The half-maximal inhibitory concentration (IC50) values for these inhibitions were reported to be 83 μM for OAT3, 200 μM for OATP1B1, and 235 μM for OATP1B3. mdpi.comnih.govnih.govresearchgate.netacs.org These findings suggest that this compound weakly inhibits the transport activities of these transporters at the tested concentrations. mdpi.com Conversely, this compound did not significantly inhibit the transport activities of OCT1, OCT2, OAT1, P-gp, or BCRP within the tested concentration ranges. nih.govnih.govresearchgate.netacs.org

TransporterIC50 (μM)
OAT383
OATP1B1200
OATP1B3235
OAT1> 500 (not significantly inhibited) nih.govnih.govacs.org
OCT1Not significantly inhibited nih.govnih.govacs.org
OCT2Not significantly inhibited nih.govnih.govacs.org
P-gpNot significantly inhibited nih.govnih.govacs.org
BCRPNot significantly inhibited nih.govnih.govacs.org

The interactions of this compound with OAT3, OATP1B1, and OATP1B3 as both substrates and inhibitors suggest that these transporters may influence the pharmacokinetic profile of this compound and could potentially be involved in herb-drug interactions. mdpi.comresearchgate.netnih.govnih.govresearchgate.net However, the clinical relevance of these in vitro findings requires further evaluation. nih.govnih.govresearchgate.net

Analytical Chemistry Research of Catalposide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely used for the separation and quantification of catalposide (B190771) from various sources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of this compound. It has been used for the separation and quantification of this compound in plant extracts and other samples. For instance, an HPLC method was developed for the separation and quantification of aucubin (B1666126), catalpol (B1668604), and acteoside in plantain extract. primescholars.com In another study focusing on Veronica ciliata, HPLC was employed to establish fusion fingerprints for the qualitative and quantitative evaluation of different medicinal parts of Catalpa fruit. researchgate.netnih.gov This research indicated that this compound content was generally lower in the pericarp compared to the seed of Catalpa fruit. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers improved speed and resolution compared to conventional HPLC. UHPLC coupled with mass spectrometry (UHPLC-MS) has been utilized for the analysis of this compound and its related compounds. For example, UHPLC-QTOF/MS analysis has been used for secondary metabolite analysis in liquid-cultured Armillaria ostoyae mycelia, where this compound was among the identified compounds. mdpi.com UHPLC has also been used in metabolomics studies, offering faster analysis times. unil.chnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Analysis

LC-MS and LC-HRMS are powerful techniques for the identification and characterization of this compound and its metabolites. A sensitive and selective LC-MS method was developed for the quantitative determination of this compound in rat plasma. tandfonline.com This method used an XTerra C18 column with a mobile phase of methanol-acetonitrile-ammonium formate, achieving an elution time of 3.8 minutes for this compound. tandfonline.com The method showed linearity over a concentration range of 0.05–10 µg/mL with good precision and accuracy. tandfonline.com

LC-HRMS has been extensively used to identify this compound metabolites in in vitro systems, such as human hepatocytes and intestinal microsomes. mdpi.comsemanticscholar.orgnih.gov Studies have revealed that this compound is metabolized to compounds such as this compound sulfate (B86663) (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), and this compound glucuronide (M4) through processes like sulfation, glucuronidation, and hydrolysis. mdpi.comnih.gov LC-HRMS analysis of reaction mixtures has provided detailed information on the molecular formulae, deprotonated molecular ions ([M-H]⁻), mass errors, retention times, and product ions of this compound and its metabolites. mdpi.com For instance, this compound itself exhibits an [M-H]⁻ ion at m/z 481.1349, yielding characteristic product ions upon fragmentation. nih.gov

LC-MS has also been applied for the simultaneous determination of this compound and other iridoid glucosides like verproside (B192646), isovanilloylcatalpol, and 6-O-veratroyl catalpol in rat plasma. nih.gov This method utilized an X-Bridge C18 column and electrospray ionization mass spectrometry in selected ion monitoring mode. nih.gov

Gas Chromatography (GC)

While LC-based methods are more common for this compound due to its polarity and relatively high molecular weight, GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of certain plant compounds, including some iridoids, particularly after derivatization. researchgate.netsci-hub.se High-temperature GC-MS has been explored for the simultaneous identification and quantification of glycosidic forms of iridoids and flavonoids in plant samples, suggesting its potential applicability to compounds like this compound, although derivatization is typically required for volatile or semi-volatile analysis by GC. researchgate.net

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are essential for confirming the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D-NMR, 1H-, 13C-NMR, DEPT)

NMR spectroscopy is a primary tool for the structural elucidation of organic compounds, including this compound. hyphadiscovery.comresearchgate.netweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. researchgate.netweebly.com

¹H-NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical shifts, multiplicities, and coupling constants, which helps in determining the connectivity of protons. weebly.comemerypharma.com ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. weebly.comemerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer) is a specific ¹³C-NMR technique used to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary carbons). weebly.comemerypharma.comnanalysis.com DEPT-45, DEPT-90, and DEPT-135 experiments provide different phase information for CH, CH₂, and CH₃ groups, aiding in peak assignment. weebly.comemerypharma.comnanalysis.com

The structure of this compound has been identified and confirmed using ¹H-NMR and ¹³C-NMR, including DEPT experiments, as well as 2D-NMR techniques in various studies. researchgate.netmdpi.comdntb.gov.ua These spectroscopic methods, often used in conjunction with mass spectrometry, allow for the unambiguous determination of the complex structure of this compound and its metabolites. researchgate.nethyphadiscovery.commdpi.comdntb.gov.ua

Infrared (IR) Spectroscopy (e.g., Fourier Transform Infrared (FTIR))

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique used to identify organic, polymeric, and some inorganic materials by measuring their interaction with infrared radiation. innovatechlabs.comyoutube.com FTIR analysis measures the range of infrared wavelengths absorbed by a material, providing information about its unique chemical bonds and molecular structure. innovatechlabs.com The principle behind IR spectroscopy is that bonds between different atoms absorb light at different frequencies. innovatechlabs.com An FTIR spectrum is a graph showing the absorbance of infrared light by a substance on the vertical axis and the frequency (or wavelength) on the horizontal axis. innovatechlabs.com

FTIR spectroscopy is widely used for qualitative analysis as the IR spectrum serves as a "chemical fingerprint" of a chemical species, making it effective for identifying substances in a sample. bruker.com It can also be used for quantitative analysis if a standard curve of known concentrations is available. innovatechlabs.com Common measurement techniques in FTIR spectroscopy include Transmission, Attenuated Total Reflection (ATR), and Reflection (including Diffuse Reflectance Infrared Fourier Transform Spectroscopy - DRIFTS). bruker.comspecac.com

FTIR spectroscopy has been utilized in phytochemical analysis. For instance, FTIR spectroscopy revealed stretching, bending, and vibrations of polysaccharides and protein functional groups in corn silk powder. mdpi.com While specific detailed research findings on the FTIR spectrum of pure this compound were not extensively detailed in the search results, FTIR is a standard technique for the structural characterization of organic compounds like this compound.

Advanced Analytical Methodologies

Advanced analytical methodologies offer enhanced capabilities for the analysis of this compound, particularly in complex matrices and for quality control purposes.

Chromatographic Fingerprinting and Spectral Fingerprinting for Quality Consistency Evaluation

Chromatographic fingerprinting and spectral fingerprinting are crucial tools for evaluating the quality consistency of complex natural products and traditional medicines. scialert.netncsu.edu A chromatographic fingerprint is a characteristic chromatographic pattern of the chemical constituents present in an extract, obtained using techniques like HPLC, GC-MS, or HPTLC. scialert.netncsu.edu This pattern represents the chemical integrity of the herbal medicine and can be used for authentication and identification. scialert.net Spectral fingerprinting, often utilizing techniques like UV or IR spectroscopy, provides complementary spectral profiles of the sample's components. nih.govresearchgate.netscialert.net

The combination of chromatographic and spectral fingerprinting offers a comprehensive approach to quality control, addressing the challenge posed by the high variability of chemical components in natural medicines. scialert.net By comparing the fingerprints of different batches or samples, researchers can assess their similarity and identify variations. scialert.netncsu.edu Chemometric methods are often employed to evaluate these fingerprints, including similarity index cluster analysis and linear correlation coefficient analysis. scialert.net

Research on Catalpa fruit has successfully applied chromatographic and spectral fingerprinting, specifically using HPLC and UV spectroscopy, to evaluate the quality consistency of different medicinal parts (pericarp and seed). nih.govresearchgate.net This approach provided a new theoretical foundation and technical guidance for the quality control and rational utilization of Catalpa fruit. nih.govresearchgate.net The studies established fusion fingerprints and graded the quality of pericarp and seed samples based on a systematically quantified fingerprint method. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) in Phytochemical Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique can provide information about the thermal transitions of a substance, such as melting point, glass transition, and crystallization. In phytochemical analysis, DSC can be used to study the thermal behavior and stability of plant extracts and isolated compounds.

While specific data on the DSC analysis of pure this compound was not found in the provided search results, DSC has been applied in the phytochemical analysis of plant materials. For example, DSC was used to analyze corn silk powder, revealing exothermic reactions at specific onset and end temperatures, as well as a denaturation peak temperature. mdpi.com This indicated the thermal stability of the prepared powder. mdpi.com DSC is a valuable tool for understanding the thermal properties of phytochemicals and plant-based materials, which can be relevant for processing and storage.

Automated Flow Techniques (e.g., Flow Injection Analysis, Sequential Injection Analysis, Sequential Injection Chromatography)

Automated flow techniques, such as Flow Injection Analysis (FIA), Sequential Injection Analysis (SIA), and Sequential Injection Chromatography (SIC), offer advantages in analytical chemistry, including increased throughput and automation. nih.gov These techniques involve the injection of a sample into a continuous flow of a carrier stream, where it undergoes reactions or separations before detection. nih.gov

FIA is a technique where a sample is injected into a continuous flow, mixing with reagents as it travels to the detector. SIA is a more flexible technique that uses a multi-port valve to control the flow of multiple solutions, allowing for more complex reaction schemes and sample handling. SIC combines sequential injection with chromatographic separation.

These automated flow techniques are reviewed for their use in the analysis and monitoring of various parameters in water quality control. nih.gov They can offer fast and robust alternatives to traditional methods. nih.gov While the provided search results discuss the application of these techniques in general analytical chemistry and water analysis, specific research detailing the direct application of FIA, SIA, or SIC solely for the analysis of this compound was not found. However, these techniques could potentially be coupled with suitable detectors for the automated analysis of this compound in appropriate matrices.

Sample Pre-treatment and Pre-concentration Techniques for Complex Matrices

Analyzing this compound in complex matrices, such as plant extracts or biological samples, often requires sample pre-treatment and pre-concentration techniques to isolate and concentrate the target compound and remove interfering substances. These techniques are essential for improving the sensitivity and selectivity of the analysis.

Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com LLE is based on the partitioning of compounds between two immiscible liquid phases. mdpi.com SPE uses a solid sorbent material to selectively retain analytes while the matrix components are washed away, followed by elution of the target compounds. mdpi.com SPE is a versatile technique with a wide variety of sorbents available. mdpi.com For complex matrices like wastewater, the extraction and cleanup process may involve using more than one type of SPE material or mixed-mode sorbents. mdpi.com Other techniques include solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE). mdpi.com

In the context of analyzing natural products in complex natural samples, techniques like ultra-high pressure liquid chromatography (UHPLC) can be used for efficient separation without the need for complex sample preparation in some cases. unil.ch However, for trace analysis or very complex matrices, pre-concentration and cleanup steps are often mandatory. mdpi.comresearchgate.net For example, in the analysis of pyrrolizidine (B1209537) alkaloids in food, sample extraction using solid-liquid extraction and cleanup using alumina (B75360) were employed. researchgate.net Modern methods for high sensitivity often rely on cleaning samples by SPE prior to techniques like LC-MS/MS. researchgate.net

While the search results discuss sample pre-treatment and pre-concentration in the context of analyzing various compounds in complex matrices, specific detailed protocols applied solely to this compound were not explicitly provided. However, these general techniques are applicable to the analysis of this compound when present in complex samples.

Synergistic and Combinatorial Research Approaches with Catalposide

Investigation of Synergistic Effects with Other Iridoid Glycosides

The study of synergistic effects among iridoid glycosides, including Catalposide (B190771), is an area of ongoing research. While comprehensive data on this compound's synergy specifically and solely with other iridoid glycosides is limited in the provided search results, research on the synergistic effects of other iridoid glycosides offers valuable insights into potential interactions within this class of compounds.

One study investigated the synergistic effects of Aucubin (B1666126) and Catalpol (B1668604), two other iridoid glycosides found in plants, on the survival, development, and immune response of specialist caterpillars. The results indicated positive synergistic effects on caterpillar survival and development when fed a mixed diet containing both Aucubin and Catalpol compared to diets with either compound alone. wikidata.orgchemrxiv.org This suggests that combinations of iridoid glycosides can exhibit synergistic biological activities.

Another study explored the effects of a combination of this compound and Specioside, alongside apicidin (B1684140) (a histone deacetylase inhibitor), on human monocytic leukemia cells. mycocentral.eu While this study involved a compound outside the iridoid glycoside class (apicidin), it demonstrates the investigation of this compound in synergistic combinations, including with another iridoid glycoside (Specioside). The study reported dose-dependent cytotoxicity for the individual compounds and the extract containing them. mycocentral.eu

These examples, though limited, highlight the potential for synergistic interactions among iridoid glycosides and underscore the relevance of investigating such combinations, including those involving this compound, to understand their full biological potential.

Conceptual Frameworks for Synergy in Biological Systems

Understanding synergy in biological systems requires defining the nature of interactions between multiple agents. Generally, interactions between two or more substances can be classified as antagonistic, additive, or synergistic. thegoodscentscompany.comthegoodscentscompany.comfishersci.cawikipedia.org These classifications are based on comparing the observed combined effect to the effect expected from the individual components.

Mechanisms of Synergistic Interaction (e.g., enhanced bioavailability, targeting multiple pathways, overcoming resistance mechanisms)

Synergistic interactions can arise through various mechanisms in biological systems. These mechanisms can be broadly categorized into pharmacokinetic and pharmacodynamic interactions. thegoodscentscompany.comwikipedia.orglipidmaps.org

Pharmacokinetic Synergy: This involves interactions that affect how a compound is absorbed, distributed, metabolized, or excreted, leading to enhanced bioavailability or longevity of effect. thegoodscentscompany.comwikipedia.orglipidmaps.org For instance, one compound might inhibit enzymes that metabolize another compound, thus increasing its concentration and duration of action. thegoodscentscompany.comresearchgate.net Alternatively, a compound could enhance the absorption of another across biological membranes. thegoodscentscompany.comlipidmaps.org

Pharmacodynamic Synergy: This occurs when compounds interact at the site of action or influence the same physiological pathways, resulting in an altered therapeutic effect. thegoodscentscompany.com Mechanisms include targeting multiple molecular targets involved in a disease pathway, complementing each other's actions on a process, or overcoming resistance mechanisms. wikipedia.orgwikidata.org For example, in the context of cancer treatment, synergistic combinations can target different cell signaling pathways or inhibit mechanisms that cancer cells use to develop resistance to single agents. wikipedia.orgwikidata.org

Other potential mechanisms of synergy include the formation of natural nanoparticles that act as drug carriers, improving intestinal absorption wikipedia.org, or interactions that lead to the elimination or neutralization of toxic effects wikidata.org. The complex nature of natural product mixtures means that synergistic effects may arise from intricate interactions between multiple compounds acting on diverse targets or through various unpredictable mechanisms. lipidmaps.org

Combinatorial Research in Preclinical Disease Models

Combinatorial research involving natural compounds like this compound in preclinical disease models is a crucial step in evaluating their potential therapeutic applications. Preclinical models, including in vitro cell-based assays and in vivo animal models, are used to investigate the efficacy and mechanisms of action of single compounds and combinations. nih.govnih.govnih.gov

While preclinical animal models have limitations in fully predicting human responses, a combination of models is often preferred to better mimic the complexity of clinical scenarios. nih.govnih.gov Genetically engineered mouse models and patient-derived organoids represent advancements in preclinical research aimed at improving the translatability of findings. nih.govnih.gov

Research has explored the use of natural compounds in combination with conventional therapies in preclinical models, particularly in areas like cancer research, to enhance therapeutic effects and potentially reduce toxicity. wikidata.orgnih.gov

One specific study investigated the synergistic combination of this compound and Specioside with apicidin on human monocytic leukemia cells (THP-1). mycocentral.eu This in vitro preclinical study demonstrated the cytotoxic effects of the compounds individually and in combination, highlighting a combinatorial approach involving this compound in a disease-relevant cell line. mycocentral.eu

Another study utilized this compound in a mouse model of trinitrobenzene sulfonic acid (TNBS)-induced inflammatory colitis to assess its effects on intestinal inflammation. nih.govnih.gov Although the primary focus was on this compound's individual anti-inflammatory properties, this exemplifies the use of this compound in an in vivo preclinical model relevant to inflammatory diseases. nih.govnih.gov

These preclinical investigations, though varied in their focus and the combinations studied, illustrate the application of combinatorial research approaches to evaluate the potential of this compound, both in combination with other natural compounds (including other iridoids) and potentially with conventional agents, within relevant disease models.

Interactive Data Table: Examples of Iridoid Glycoside Interactions

Iridoid Glycoside 1Iridoid Glycoside 2Other CompoundModel SystemObserved EffectReference
AucubinCatalpolNoneJunonia coenia caterpillarsPositive synergistic effects on survival and development wikidata.orgchemrxiv.org wikidata.orgchemrxiv.org
This compoundSpeciosideApicidinHuman monocytic leukemia cells (THP-1)Dose-dependent cytotoxicity mycocentral.eu mycocentral.eu
MorronisideLoganinNoneRats (ischemic stroke model)Improved neurological function and neurogenesis nih.gov nih.gov

Interactive Data Table: Conceptual Frameworks of Interaction

Type of InteractionDescriptionRelationship to Individual Effects
Synergy (Supra-additive)Combined effect is greater than expected sum.Combined effect > Sum of individual effects thegoodscentscompany.comthegoodscentscompany.comfishersci.cawikipedia.orgresearchgate.netresearchgate.net
AdditivityCombined effect is equal to the sum of effects.Combined effect = Sum of individual effects thegoodscentscompany.comthegoodscentscompany.comfishersci.cawikipedia.orgresearchgate.net
AntagonismCombined effect is less than the sum of effects.Combined effect < Sum of individual effects thegoodscentscompany.comthegoodscentscompany.comfishersci.cawikipedia.org

Interactive Data Table: Mechanisms of Synergistic Interaction

MechanismDescription
Enhanced BioavailabilityImproved absorption, reduced metabolism, or altered excretion. thegoodscentscompany.comwikipedia.orglipidmaps.orgwikipedia.org
Targeting Multiple PathwaysActing on different molecular targets in a disease process. wikipedia.orgwikidata.org
Overcoming ResistanceInhibiting mechanisms of drug resistance. wikipedia.orgwikidata.org
Complementary ActionsCompounds modulating the same pathway in a beneficial way. wikipedia.org
Reduced ToxicityOne compound mitigating the adverse effects of another. wikidata.org

Catalposide Derivatives and Analogues Research

Isolation and Structural Elucidation of Naturally Occurring Derivatives

Naturally occurring derivatives of catalposide (B190771) are primarily isolated from plant sources, often alongside the parent compound. These derivatives typically feature modifications to the basic this compound structure, commonly through esterification at the C-6 position of the catalpol (B1668604) aglycone moiety. Isolation techniques frequently involve chromatographic methods, such as column chromatography (CC) using various stationary phases like silica (B1680970) gel, reversed-phase silica gel, and Sephadex LH-20, followed by purification steps. tandfonline.comresearchgate.netmdpi.com High-performance liquid chromatography (HPLC) is also a valuable tool for both isolation and analysis of these compounds. tandfonline.comresearchgate.net

Structural elucidation of these isolated derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments (such as ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC), is crucial for determining the complete structure, including the positions and types of substituents. mdpi.comresearchgate.netthieme-connect.com Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), provides molecular weight information and fragmentation patterns that aid in confirming the proposed structures. mdpi.comresearchgate.netthieme-connect.com Ultraviolet (UV) and Infrared (IR) spectroscopy also provide complementary data about the chromophores and functional groups present in the molecules. mdpi.comresearchgate.net

Examples of naturally occurring this compound derivatives that have been isolated and characterized include 6-O-veratroylthis compound and 6-O-isovanilloylcatalpol. These compounds have been isolated from Veronica cymbalaria, and their structures were determined through detailed spectroscopic analysis. tandfonline.comresearchgate.netnih.gov The presence of ester linkages at the C-6 position with veratroyl and isovanilloyl groups, respectively, distinguishes them from this compound. tandfonline.comresearchgate.net Other naturally occurring catalpol derivatives, such as 6-O-acetylcatalpol, veronicoside (B2873018), verproside (B192646), amphicoside, and verminoside (B1160459), have also been isolated from various Veronica species, highlighting the diversity of modifications found in nature. tandfonline.comthieme-connect.comresearchgate.net

Synthesis and Characterization of Semi-Synthetic Analogues

The synthesis of semi-synthetic analogues of this compound involves chemically modifying the naturally occurring compound or its aglycone (catalpol) to create novel structures. This approach allows for the systematic alteration of specific functional groups or the introduction of new substituents, which can help in understanding structure-activity relationships and potentially lead to compounds with improved or altered biological properties.

General strategies for synthesizing iridoid analogues, which can be applied to this compound, include reactions such as silylation, acetylation, and esterification. mdpi.com These reactions allow for the protection or modification of hydroxyl groups and the introduction of various acyl moieties. The synthesis typically involves multi-step reaction sequences, starting from isolated natural iridoids or their derivatives.

Characterization of semi-synthetic analogues employs similar spectroscopic techniques as those used for naturally occurring compounds, including NMR, MS, UV, and IR spectroscopy, to confirm the successful synthesis and the structure of the new compounds. mdpi.comd-nb.info Additionally, techniques like HPLC are used to assess the purity of the synthesized compounds.

While specific detailed examples of semi-synthetic this compound analogues and their synthesis procedures were not extensively detailed in the provided search results, research on semi-synthetic iridoid derivatives in general indicates that modifications, particularly at the C-6 position, are common and can significantly impact biological activity. mdpi.com The synthesis of flavonoid glycoside analogues from natural sources like scutellarin (B1681692) demonstrates the broader application of semi-synthetic strategies in obtaining diverse bioactive compounds for further study. researchgate.net

Comparative Biological Activity Assessment of Derivatives vs. Parent Compound

Comparative studies evaluating the biological activities of this compound derivatives and analogues relative to the parent compound are essential for understanding how structural modifications influence their pharmacological effects. These assessments often involve in vitro and in vivo models relevant to the suspected bioactivities of iridoids, such as anti-inflammatory, antioxidant, and cytotoxic activities. tandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.net

Research has shown that the biological activity of this compound derivatives can differ significantly from that of this compound. For instance, 6-O-substituted catalpol derivatives isolated from Scrophularia dentata demonstrated superior inhibition of pro-inflammatory cytokines like TNF-α, interleukin (IL)-1β, and IL-32 compared to catalpol, acting through the NF-κB pathway. researchgate.net Compounds with low-polarity substituents at the 6-O position of catalpol exhibited higher NF-κB inhibitory potency. researchgate.net

In studies evaluating cytotoxic activity, different this compound derivatives have shown varied effects. While this compound itself has demonstrated cytostatic activity against certain cancer cell lines, other derivatives like verminoside (a caffeic acid ester of catalpol) have shown strong cytotoxic activity. tandfonline.comresearchgate.net The activities of other derivatives such as amphicoside and veronicoside were reported to be lower than that of verminoside. tandfonline.comresearchgate.net 6-O-veratroylthis compound and verproside were found to exhibit cytostatic activity. tandfonline.comresearchgate.net

The glucuronidation of this compound, a metabolic process, is catalyzed by specific UDP-glucuronosyltransferases (UGTs), such as UGT1A8 and UGT1A10, which are primarily found in the gastrointestinal tract. nih.gov This metabolic transformation can influence the bioavailability and activity of this compound and its derivatives.

The comparative assessment of biological activities highlights that modifications to the this compound structure, particularly at the C-6 position, can lead to compounds with enhanced or altered pharmacological profiles, underscoring the importance of studying these derivatives and analogues for potential therapeutic applications.

Here is a summary of comparative cytotoxic activities of some catalpol derivatives:

CompoundActivity TypeCell Lines TestedNotesSource
This compoundCytostaticHep-2, RD, L-20BActivity lower than verminoside. tandfonline.comresearchgate.net
6-O-Veratroylthis compoundCytostaticHep-2, RD, L-20BCytostatic activity observed. tandfonline.comresearchgate.net
VerminosideCytotoxicHep-2, RD, L-20BVery strong activity (IC₅₀ values: 128 µM (Hep-2), 70 µM (RD), 103 µM (L-20B)). tandfonline.comresearchgate.net
AmphicosideCytotoxicHep-2, RD, L-20BActivity lower than verminoside. tandfonline.comresearchgate.net
VeronicosideCytotoxicHep-2, RD, L-20BActivity lower than verminoside. tandfonline.comresearchgate.net
VerprosideCytostaticHep-2, RD, L-20BCytostatic activity observed. tandfonline.comresearchgate.net

Note: Cytostatic activity inhibits cell growth, while cytotoxic activity kills cells.

Here is a summary of comparative anti-inflammatory activities of some catalpol derivatives:

CompoundTarget/PathwayComparison to CatalpolNotesSource
6-O-substituted catalpol derivatives (from Scrophularia dentata)TNF-α, IL-1β, IL-32 / NF-κB pathwaySuperior inhibitionCompounds with low-polarity substituents at C-6 showed higher potency. researchgate.net

Advanced Omics Research in Catalposide Studies

Metabolomics Approaches

Metabolomics is the large-scale study of small molecules, known as metabolites, within a biological system. interesjournals.orgnumberanalytics.com This field aims to profile, identify, and quantify the complete set of metabolites, providing a snapshot of the metabolic state of an organism. numberanalytics.commdpi.comnih.gov Metabolomics can be used to identify potential biomarkers and understand the effects of environmental factors on biological systems. numberanalytics.com

Identification of Catalposide (B190771) and Related Metabolites in Biological Systems

Metabolomics approaches, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), are instrumental in the identification of this compound and other related metabolites in various biological samples. mdpi.comnih.govunil.ch this compound has been identified in plants such as Catalpa ovata and Veronica kellereri. nih.gov Studies utilizing LC-MS based metabolomics have identified this compound as one of the metabolites present in plant extracts. unil.chnih.govrsc.org For instance, comparative metabolomics analysis of Stellaria Radix from different origins identified this compound among the detected metabolites, and its levels were found to be correlated with soil conditions. frontiersin.org

Linking Metabolomic Profiles to Environmental Factors Affecting Plant Production

Environmental factors significantly influence the growth and the biosynthesis and accumulation of secondary metabolites in plants. d-nb.infoactascientific.commaxapress.com Metabolomics provides insights into how plants adjust their metabolism in response to stressors such as temperature, light intensity, drought, soil composition, and salinity. interesjournals.orgd-nb.infoactascientific.commaxapress.com By analyzing the metabolic profiles of plants grown under different environmental conditions, researchers can identify key metabolites, including compounds like this compound, whose production is affected by these factors. interesjournals.orgfrontiersin.orgactascientific.com Studies have shown that environmental variables can lead to significant changes in the content of secondary metabolites in medicinal plants. d-nb.infoactascientific.com For example, research on Stellaria Radix demonstrated correlations between soil total salt content and pH and the levels of various metabolites, including this compound. frontiersin.org This highlights the role of metabolomics in understanding the complex relationship between environmental factors and the production of plant metabolites.

Role in Characterizing Biosynthetic Pathways

Metabolomics plays a crucial role in characterizing the biosynthetic pathways of natural products like this compound. By analyzing the array of metabolites present in a biological system, researchers can infer the enzymatic reactions and intermediates involved in the synthesis of a compound. Integrated transcriptomic and metabolomic analyses are particularly powerful for this purpose, allowing the correlation of gene expression levels with metabolite accumulation. dntb.gov.uanih.gov While specific details on the this compound biosynthetic pathway elucidated solely through metabolomics were not extensively detailed in the search results, metabolomics in conjunction with other omics approaches is a standard strategy for investigating such pathways. dntb.gov.uanih.gov For example, integrated transcriptomics and metabolomics have been used to study the phenylpropanoid biosynthesis pathway in Sophora alopecuroides under salt stress, demonstrating how these approaches reveal interconnected gene and metabolite changes involved in biosynthetic processes. nih.gov Similarly, integrated omics studies have been applied to investigate iridoid biosynthesis in Phlomoides rotata, identifying candidate genes and correlating their expression with iridoid compound accumulation. dntb.gov.ua

Transcriptomics and Proteomics Applications

Transcriptomics involves the study of the complete set of RNA transcripts in an organism, providing insights into gene expression. researchgate.net Proteomics is the large-scale study of proteins, including their expression levels, modifications, and interactions. researchgate.net These approaches help to understand the molecular mechanisms underlying biological processes and responses. researchgate.netresearchgate.net

Identification of Genes and Proteins Associated with this compound Biosynthesis

Transcriptomics and proteomics can be applied to identify the genes and proteins involved in the biosynthesis of this compound. By comparing gene and protein expression profiles in different plant tissues or under conditions where this compound production varies, researchers can pinpoint candidate genes encoding the enzymes responsible for its synthesis. dntb.gov.uanih.gov While direct studies specifically identifying genes and proteins solely for this compound biosynthesis using these methods were not the primary focus of the search results, integrated transcriptomics and metabolomics studies on other iridoids and plant secondary metabolites demonstrate the feasibility of this approach. dntb.gov.uanih.gov For instance, transcriptomic analysis has been used to identify genes related to iridoid biosynthesis in Phlomoides rotata. dntb.gov.ua The principle involves identifying differentially expressed genes or proteins that correlate with the accumulation of the target metabolite. dntb.gov.uanih.gov

Elucidation of Global Gene and Protein Expression Changes Induced by this compound

Here is a summary of some observed gene and protein expression changes induced by this compound:

Target Molecule (Gene/Protein)Effect of this compound TreatmentBiological ContextReference
Proinflammatory genes (e.g., IL-8)Attenuated expressionTNF-alpha-induced human intestinal epithelial cells chemfaces.comnih.gov
Inducible nitric oxide synthase (iNOS) gene and proteinSuppressed expressionLPS-stimulated macrophages chemfaces.comnih.gov
Heme oxygenase-1 (HO-1) protein and activityUpregulated expression and activityHydrogen peroxide-induced Neuro 2A cells chemfaces.comnih.govresearchgate.net
Fatty acid transporter protein-4Upregulated expressionCultured hepatocytes chemfaces.comnih.gov
Genes related to fatty acid oxidation and HDL metabolismUpregulated expressionCultured hepatocytes chemfaces.comnih.gov
Genes related to fatty acid synthesisSuppressed expressionCultured hepatocytes chemfaces.comnih.gov

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

Integrated omics approaches, which combine data from multiple high-throughput technologies such as transcriptomics, proteomics, and metabolomics, offer a powerful means to gain a comprehensive understanding of complex biological systems and the mechanisms of action of chemical compounds. metwarebio.commdpi.comazolifesciences.com Transcriptomics provides insights into gene expression patterns, while proteomics reveals the cellular protein landscape, including modifications and interactions. metwarebio.com Metabolomics, representing the downstream output of biological processes and influenced by genetic and environmental factors, offers a direct readout of the system's phenotype. metwarebio.comresearchgate.net By integrating these distinct layers of molecular information, researchers can establish connections between gene expression, protein activity, and metabolic alterations, thereby pinpointing key molecules and pathways involved in a compound's effects. metwarebio.commdpi.com This holistic view can uncover intricate regulatory mechanisms that might not be apparent from single-omics studies. azolifesciences.com

Future Research Directions for Catalposide

Exploration of Undiscovered Bioactivities and Molecular Targets

Future research should prioritize the identification of novel biological activities of Catalposide (B190771) beyond those currently established, such as its reported anti-inflammatory and antioxidant effects nih.govresearchgate.net. Given the diverse pharmacological profiles observed in related iridoid glycosides like Catalpol (B1668604) lipidmaps.org, it is plausible that this compound possesses a broader spectrum of bioactivities yet to be uncovered.

Research efforts could focus on screening this compound against a wider range of biological targets and disease models. This includes investigating its potential in areas such as neuroprotection, cardiovascular health, metabolic disorders, and various types of cancer. For instance, studies on Catalpol have indicated anti-apoptotic and pro-angiogenic properties, suggesting potential research directions for this compound in related conditions lipidmaps.org.

Identifying the specific molecular targets through which this compound exerts its effects is crucial for understanding its mechanisms of action and for rational drug design. While some targets related to inflammation, such as NF-κB, p38, and ERK, have been implicated nih.gov, a comprehensive mapping of its interactions with cellular proteins, enzymes, and signaling pathways is needed. High-throughput screening methods, affinity chromatography, and proteomic approaches can be employed to identify these targets. Furthermore, exploring this compound's potential interaction with novel targets, such as viral proteins as suggested by in silico studies on related compounds chemrxiv.org, could open new therapeutic avenues.

Development of Novel Research Methodologies for this compound Analysis

Advancements in analytical techniques are essential for the precise detection, quantification, and characterization of this compound in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. While techniques like HPLC and UV spectroscopy have been used for quality evaluation researchgate.net, future research should focus on developing more sensitive, selective, and efficient methodologies.

Novel analytical approaches could include the application of hyphenated techniques such as LC-MS and LC-MS/MS, which offer enhanced separation and identification capabilities researchgate.net. Research is needed to optimize chromatographic conditions, mass spectrometry parameters, and sample preparation methods for complex samples containing this compound.

Furthermore, the development of rapid and non-destructive analytical methods, such as advanced spectroscopic techniques (e.g., enhanced FT-IR or Raman spectroscopy) coupled with chemometrics, could facilitate high-throughput screening and quality control of this compound in raw materials and products researchgate.net. Miniaturized analytical devices and biosensors specific for this compound could also represent a significant advancement for point-of-care analysis or in-situ monitoring.

Rational Design of this compound Analogues with Enhanced Specificity and Potency

Rational design of this compound analogues involves modifying its chemical structure to improve its pharmacological properties, such as increasing potency, enhancing specificity for particular targets, improving bioavailability, or reducing potential off-target effects. This requires a deep understanding of the structure-activity relationships (SAR) of this compound.

Future research should focus on systematically synthesizing and evaluating a library of this compound derivatives with targeted structural modifications. This can be guided by SAR studies derived from existing data and by insights gained from identifying new molecular targets. Methodologies successfully applied in the design of analogues for other compounds, such as Quantitative Structure-Activity Relationship (QSAR) modeling and fragment-based drug design, can be employed acs.orgnih.govd-nb.info.

Specific areas for analogue design could include modifications to the glycosidic moiety, the iridoid core, or the p-hydroxybenzoyl group. The goal is to create compounds with optimized binding affinity to desired targets, improved pharmacokinetic profiles, and potentially novel bioactivities not present in the parent compound. High-throughput screening of these designed analogues will be crucial for identifying promising candidates for further development.

Application of Advanced In Silico Models for Mechanistic Prediction

Computational approaches, or in silico models, offer powerful tools for predicting the biological activities, molecular mechanisms, and pharmacokinetic properties of compounds like this compound. Future research should extensively utilize advanced in silico methodologies to complement experimental studies and accelerate the understanding and development of this compound.

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of this compound and its analogues to identified or potential molecular targets nih.gov. This can provide insights into the key interactions driving biological activity and guide the design of more potent analogues.

Interdisciplinary Research Integrating Phytochemistry, Molecular Biology, and Computational Science

The future of this compound research lies in fostering strong collaborations among researchers from different disciplines. Integrating expertise from phytochemistry, molecular biology, and computational science is essential for a holistic understanding of this compound, from its natural sources to its molecular interactions and potential therapeutic applications iitj.ac.inircbc.ac.cnjmi.ac.inmsu.eduncl.ac.uk.

Phytochemists can focus on optimizing the isolation and purification of this compound from its plant sources and identifying novel related compounds. Molecular biologists can conduct in-depth studies on the cellular and molecular mechanisms of this compound's action, validating targets identified through computational methods and exploring its effects on complex biological pathways. Computational scientists can develop and apply advanced algorithms and models to analyze biological data, predict compound properties, and guide experimental design.

Q & A

Q. What are the standard methodologies for isolating and purifying catalposide from plant sources?

this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC). Key steps include:

  • Plant material preparation : Freeze-drying and grinding to increase surface area for solvent penetration .
  • Extraction optimization : Testing solvent polarity (e.g., ethanol:water ratios) to maximize yield .
  • Purity validation : Using NMR and mass spectrometry to confirm structural integrity . Researchers should document solvent ratios, temperatures, and instrumentation parameters to ensure reproducibility .

Q. How do researchers validate the biological activity of this compound in preliminary assays?

Initial validation often employs in vitro models such as:

  • Anti-inflammatory assays : Measuring inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • Antioxidant tests : DPPH radical scavenging or FRAP assays to quantify reactive oxygen species (ROS) reduction .
  • Dose-response curves : Using serial dilutions to establish EC50 values and assess toxicity (e.g., MTT assay for cell viability) . Negative and positive controls (e.g., ascorbic acid for antioxidants) are critical for interpreting results .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

  • Parametric tests : ANOVA with post-hoc Tukey tests for normally distributed data .
  • Non-parametric alternatives : Kruskal-Wallis test for skewed datasets .
  • Software tools : GraphPad Prism or R packages (e.g., drc for dose-response modeling) . Researchers must report effect sizes, confidence intervals, and p-values to avoid overinterpreting marginal significance .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

Contradictions often arise from:

  • Model system variability : Differences in cell lines (e.g., RAW 264.7 vs. primary macrophages) or animal strains .
  • Concentration disparities : Pharmacological vs. physiological doses altering signaling pathways (e.g., NF-κB vs. Nrf2) . Resolution strategies :
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify upstream regulators .
  • Kinetic studies : Time-course experiments to distinguish primary targets from secondary effects .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other phytochemicals?

  • Fractional inhibitory concentration (FIC) index : Calculate synergy (FIC < 1) or antagonism (FIC > 1) using checkerboard assays .
  • Mechanistic complementarity : Pair this compound with compounds targeting parallel pathways (e.g., curcumin for NF-κB inhibition) .
  • Data normalization : Use Bliss independence or Loewe additivity models to quantify interactions . Ensure rigorous controls for solvent interactions and cytotoxicity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Discrepancies may stem from:

  • Bioavailability limitations : Poor absorption or rapid metabolism .
  • Tissue-specific effects : Variability in target organ exposure . Methodological solutions :
  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and bioavailability .

Methodological Guidance for Data Interpretation

Q. What criteria should guide the selection of this compound concentrations in chronic toxicity studies?

  • NOAEL (No Observed Adverse Effect Level) : Derived from acute toxicity studies (e.g., OECD Guideline 423) .
  • Human equivalent dose (HED) : Adjust animal doses using body surface area normalization .
  • Biomarker monitoring : Track liver/kidney function (ALT, creatinine) and histopathology .

Q. How can computational tools enhance this compound’s structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or iNOS .
  • QSAR models : Train algorithms on existing bioactivity data to predict novel derivatives .
  • Dynamic simulations : MD simulations (e.g., GROMACS) to assess conformational stability in lipid bilayers .

Future Research Directions

Q. What gaps exist in this compound’s epigenetic modulation mechanisms?

  • Unresolved areas : DNA methylation/histone modification roles in anti-cancer effects .
  • Emerging techniques : Single-cell ATAC-seq to map chromatin accessibility changes .

Q. How can multi-center studies improve reproducibility in this compound research?

  • Standardized protocols : Harmonize extraction, dosing, and assay conditions across labs .
  • Data sharing platforms : Use repositories like Zenodo for raw NMR/MS datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.